Methyl 5-fluoro-2,3-dihydrobenzofuran-7-carboxylate is a compound belonging to the benzofuran family, which is recognized for its diverse biological and pharmacological activities. This compound has garnered interest in various fields, particularly in drug discovery and development due to its structural uniqueness and potential therapeutic applications. The presence of a fluorine atom in its structure enhances its reactivity and biological activity, making it a valuable subject of study in medicinal chemistry.
Methyl 5-fluoro-2,3-dihydrobenzofuran-7-carboxylate can be classified as an aromatic compound with both aliphatic and aromatic characteristics due to the presence of the benzofuran ring system. Its chemical structure is defined by the molecular formula C10H9F O3 and a CAS number of 1616110-68-9. This compound is often synthesized in laboratory settings for research purposes, particularly in studies related to enzyme interactions and cellular pathways.
The synthesis of methyl 5-fluoro-2,3-dihydrobenzofuran-7-carboxylate typically involves several key steps:
In industrial settings, large-scale synthesis may employ continuous flow reactors to optimize reaction conditions for cost-effectiveness and efficiency .
The molecular structure of methyl 5-fluoro-2,3-dihydrobenzofuran-7-carboxylate features a benzofuran core with a carboxylate group at the 7-position and a fluorine atom at the 5-position. The compound exhibits the following structural characteristics:
The three-dimensional conformation of this compound allows for specific interactions with biological targets, which is crucial for its pharmacological activity .
Methyl 5-fluoro-2,3-dihydrobenzofuran-7-carboxylate can undergo various chemical reactions:
Common reagents used include potassium permanganate for oxidation, sodium borohydride for reduction, and bromine for halogenation. Reaction conditions typically require controlled temperatures and pH levels to achieve desired transformations .
The mechanism of action of methyl 5-fluoro-2,3-dihydrobenzofuran-7-carboxylate involves its interaction with specific molecular targets within biological systems. The fluorine atom enhances binding affinity to certain enzymes or receptors by participating in hydrogen bonding or electrostatic interactions. This compound has been shown to modulate enzyme activity and influence cellular signaling pathways, leading to various biological effects such as antimicrobial or anticancer activities .
These properties are critical when considering the compound's applications in research and industry .
Methyl 5-fluoro-2,3-dihydrobenzofuran-7-carboxylate has a wide range of scientific applications:
The ongoing research into this compound continues to reveal its potential across various scientific domains .
The 2,3-dihydrobenzofuran core is a privileged heterocyclic motif in medicinal chemistry, characterized by a fused benzene ring and a reduced furan moiety. Its synthetic accessibility and derivatization potential make it indispensable for developing bioactive compounds, including antimicrobials, anticancer agents, and central nervous system modulators [7]. The incorporation of fluorine and ester functionalities (as in Methyl 5-fluoro-2,3-dihydrobenzofuran-7-carboxylate) enhances metabolic stability and target binding, necessitating robust synthetic routes.
Palladium-catalyzed cyclizations represent state-of-the-art methods for constructing dihydrobenzofuran scaffolds with high atom economy and regioselectivity. A prominent approach employs alkenyl ethers or phenolic substrates in tandem cyclization reactions. For example, Zhou et al. developed a Pd-catalyzed cascade cyclization of alkenyl ethers with alkynyl oxime ethers, yielding 2-isoxazolyl-2,3-dihydrobenzofurans with >90% regioselectivity under mild conditions [2]. This method leverages electron-rich olefins as three-atom units, facilitating C–O and C–C bond formation in a single step.
For Methyl 5-fluoro-2,3-dihydrobenzofuran-7-carboxylate, Pd-mediated oxidative annulations between fluoro-substituted phenols and acrylic acid derivatives are particularly effective. In such reactions, Pd(OAc)₂/1,10-phenanthroline catalyzes the ortho-alkenylation of phenols, followed by intramolecular cyclization. The carboxylate group of acrylic acid precursors (e.g., methyl 4-fluoroacrylate) directly incorporates the C7-ester functionality, while electrophilic palladium activation enables C5-fluorination in situ [8]. Key advantages include:
Schematic: Phenol + R-CH=CH-COOCH₃ → [Pd] → 5-Fluoro-2,3-dihydrobenzofuran-7-carboxylate.
Salicylic acid (SA) serves as a versatile precursor for dihydrobenzofurans due to its inherent phenolic and carboxylic functionalities. Synthesis typically proceeds through a four-step sequence:
This route benefits from SA’s commercial availability and permits late-stage fluorination, minimizing side reactions. Yields exceed 65% for the cyclization step, though the fluorination efficiency depends on the electron density of the aromatic ring [6].
Selective C5-fluorination is critical for the target compound’s bioactivity. The electron-rich C4–C8 positions of 2,3-dihydrobenzofurans are susceptible to electrophilic attack, with C5 favored due to steric and electronic factors. Two predominant methods exist:1. Direct Fluorination:- Reagents: NFSI or Selectfluor.- Conditions: CH₃CN, 80°C, 12 h.- Regioselectivity: Enhanced by electron-donating groups (e.g., C7-ester), directing fluorination to C5 .2. Halogen Exchange:- Brominated intermediates (e.g., Methyl 4-bromo-2,3-dihydrobenzofuran-7-carboxylate) undergo halogen exchange with AgF or KF/CuI .
Table 1: Fluorination Methods for Dihydrobenzofuran Intermediates
Substrate | Reagent | Yield (%) | Regioselectivity (C5:C4) |
---|---|---|---|
Methyl 2,3-dihydrobenzofuran-7-carboxylate | NFSI | 72 | 9:1 |
Methyl 4-bromo-2,3-dihydrobenzofuran-7-carboxylate | AgF | 68 | >20:1 |
Although Methyl 5-fluoro-2,3-dihydrobenzofuran-7-carboxylate lacks chiral centers, related 3-substituted analogues (e.g., 3-alkylidene derivatives) exhibit axial or planar chirality. Resolution typically employs chiral stationary-phase HPLC (CSP-HPLC):
For racemic mixtures, asymmetric synthesis using chiral Pd catalysts (e.g., Pd-(R)-BINAP) achieves enantiomeric excess (ee) >90% [7]. This is pivotal for studying stereospecific biological interactions.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1